Aplaviroc hydrochloride Aplaviroc hydrochloride Aplaviroc, also known as AK-602; GW-873140; GW873140A; ONO-4128, is a CCR5 entry inhibitor for the potential treatment of HIV infection. Aplaviroc (GW873140) binds specifically to human cellular CC chemokine receptor 5 (CCR5) and demonstrates potent anti-human immunodeficiency virus activity in vitro in the subnanomolar range. In vitro studies show that aplaviroc selectively inhibits the binding of a particular monoclonal antibody, 45531, to CCR5.
Brand Name: Vulcanchem
CAS No.: 461023-63-2
VCID: VC0519134
InChI: InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1
SMILES: CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl
Molecular Formula: C33H44ClN3O6
Molecular Weight: 614.2 g/mol

Aplaviroc hydrochloride

CAS No.: 461023-63-2

Inhibitors

VCID: VC0519134

Molecular Formula: C33H44ClN3O6

Molecular Weight: 614.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Aplaviroc hydrochloride - 461023-63-2

CAS No. 461023-63-2
Product Name Aplaviroc hydrochloride
Molecular Formula C33H44ClN3O6
Molecular Weight 614.2 g/mol
IUPAC Name 4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride
Standard InChI InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1
Standard InChIKey QNNBMSGFNQRUEH-PQQSRXGVSA-N
Isomeric SMILES CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl
SMILES CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl
Canonical SMILES CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl
Appearance Solid powder
Description Aplaviroc, also known as AK-602; GW-873140; GW873140A; ONO-4128, is a CCR5 entry inhibitor for the potential treatment of HIV infection. Aplaviroc (GW873140) binds specifically to human cellular CC chemokine receptor 5 (CCR5) and demonstrates potent anti-human immunodeficiency virus activity in vitro in the subnanomolar range. In vitro studies show that aplaviroc selectively inhibits the binding of a particular monoclonal antibody, 45531, to CCR5.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AK-602; AK602; AK 602; GW873140A; GW-873140; GW873140; GW 873140; ONO-4128; ONO 4128; ONO4128; Aplaviroc hydrochloride
Reference 1: Latinovic O, Heredia A, Gallo RC, Reitz M, Le N, Redfield RR. Rapamycin enhances aplaviroc anti-HIV activity: implications for the clinical development of novel CCR5 antagonists. Antiviral Res. 2009 Jul;83(1):86-9. doi: 10.1016/j.antiviral.2009.02.199. Epub 2009 Mar 9. PubMed PMID: 19501260.
2: Yeni P, Lamarca A, Berger D, Cimoch P, Lazzarin A, Salvato P, Smaill FM, Teofilo E, Madison SJ, Nichols WG, Adkison KK, Bonny T, Millard J, McCarty D; EPIC (CCR100136) study team. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136). HIV Med. 2009 Feb;10(2):116-24. doi: 10.1111/j.1468-1293.2008.00660.x. PubMed PMID: 19200175.
3: Nolan KM, Del Prete GQ, Jordan AP, Haggarty B, Romano J, Leslie GJ, Hoxie JA. Characterization of a human immunodeficiency virus type 1 V3 deletion mutation that confers resistance to CCR5 inhibitors and the ability to use aplaviroc-bound receptor. J Virol. 2009 Apr;83(8):3798-809. doi: 10.1128/JVI.01751-08. Epub 2009 Feb 4. PubMed PMID: 19193800; PubMed Central PMCID: PMC2663279.
4: Kitrinos KM, Amrine-Madsen H, Irlbeck DM, Word JM, Demarest JF; CCR100136 Study Team. Virologic failure in therapy-naive subjects on aplaviroc plus lopinavir-ritonavir: detection of aplaviroc resistance requires clonal analysis of envelope. Antimicrob Agents Chemother. 2009 Mar;53(3):1124-31. doi: 10.1128/AAC.01057-08. Epub 2008 Dec 15. PubMed PMID: 19075068; PubMed Central PMCID: PMC2650553.
5: Demarest JF, Amrine-Madsen H, Irlbeck DM, Kitrinos KM; CCR102881 Clinical Study Team. Virologic failure in first-line human immunodeficiency virus therapy with a CCR5 entry inhibitor, aplaviroc, plus a fixed-dose combination of lamivudine-zidovudine: nucleoside reverse transcriptase inhibitor resistance regardless of envelope tropism. Antimicrob Agents Chemother. 2009 Mar;53(3):1116-23. doi: 10.1128/AAC.01055-08. Epub 2008 Dec 15. PubMed PMID: 19075055; PubMed Central PMCID: PMC2650552.
6: Demarest JF, Sparks SS, Schell K, Shibayama S, McDanal CB, Fang L, Adkison KK, Shachoy-Clark A, Piscitelli SC. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc. J Clin Pharmacol. 2008 Oct;48(10):1179-88. doi: 10.1177/0091270008322178. Epub 2008 Aug 1. PubMed PMID: 18676693.
7: Currier J, Lazzarin A, Sloan L, Clumeck N, Slims J, McCarty D, Steel H, Kleim JP, Bonny T, Millard J; ASCENT study team. Antiviral activity and safety of aplaviroc with lamivudine/zidovudine in HIV-infected, therapy-naive patients: the ASCENT (CCR102881) study. Antivir Ther. 2008;13(2):297-306. PubMed PMID: 18505181.
8: Nakata H, Steinberg SM, Koh Y, Maeda K, Takaoka Y, Tamamura H, Fujii N, Mitsuya H. Potent synergistic anti-human immunodeficiency virus (HIV) effects using combinations of the CCR5 inhibitor aplaviroc with other anti-HIV drugs. Antimicrob Agents Chemother. 2008 Jun;52(6):2111-9. doi: 10.1128/AAC.01299-07. Epub 2008 Mar 31. PubMed PMID: 18378711; PubMed Central PMCID: PMC2415794.
9: Nichols WG, Steel HM, Bonny T, Adkison K, Curtis L, Millard J, Kabeya K, Clumeck N. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140). Antimicrob Agents Chemother. 2008 Mar;52(3):858-65. Epub 2007 Dec 10. PubMed PMID: 18070967; PubMed Central PMCID: PMC2258506.
10: Adkison KK, Shachoy-Clark A, Fang L, Lou Y, Otto VR, Berrey MM, Piscitelli SC. The effects of ritonavir and lopinavir/ritonavir on the pharmacokinetics of a novel CCR5 antagonist, aplaviroc, in healthy subjects. Br J Clin Pharmacol. 2006 Sep;62(3):336-44. PubMed PMID: 16934050; PubMed Central PMCID: PMC1885134.
11: Johnson BM, Song IH, Adkison KK, Borland J, Fang L, Lou Y, Berrey MM, Nafziger AN, Piscitelli SC, Bertino JS Jr. Evaluation of the drug interaction potential of aplaviroc, a novel human immunodeficiency virus entry inhibitor, using a modified cooperstown 5 + 1 cocktail. J Clin Pharmacol. 2006 May;46(5):577-87. PubMed PMID: 16638741.
12: Crabb C. GlaxoSmithKline ends aplaviroc trials. AIDS. 2006 Mar 21;20(5):641. PubMed PMID: 16514292.
13: Ryan CT. Trials of aplaviroc halted in treatment-naive patients. AIDS Clin Care. 2005 Nov;17(11):107-8. PubMed PMID: 16323301.
PubChem Compound 6918686
Last Modified Nov 11 2021
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